

An In-depth Technical Guide to Triethylphenylammonium Iodide

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Compound of Interest		
Compound Name:	Triethylphenylammonium iodide	
Cat. No.:	B090992	Get Quote

This technical guide provides a comprehensive overview of the core physicochemical properties of **triethylphenylammonium iodide**, including its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this quaternary ammonium compound.

Core Properties

Triethylphenylammonium iodide is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to three ethyl groups and one phenyl group, with an associated iodide counterion.

The key quantitative data for **triethylphenylammonium iodide** are summarized in the table below for easy reference.

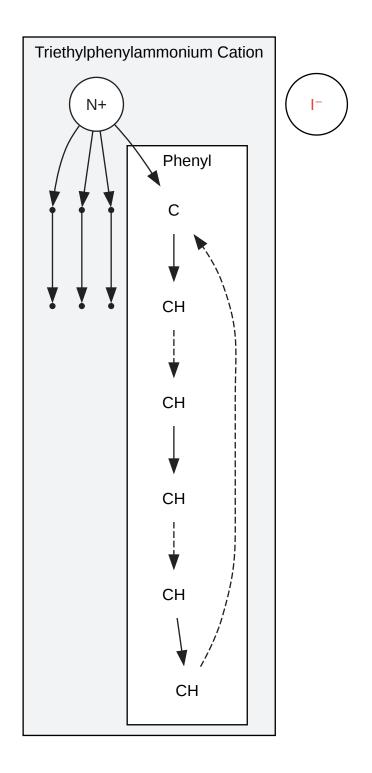


Property	Value	Citation
Molecular Weight	305.20 g/mol	[1]
Empirical Formula	C12H20IN	[1]
CAS Number	1010-19-1	[1]
EC Number	213-774-1	[1]
Melting Point	127-133 °C	[1]
InChI Key	WMSWXWGJYOIACA- UHFFFAOYSA-M	[1]

Chemical Structure

The structure of **triethylphenylammonium iodide** consists of a positively charged triethylphenylammonium cation and a negatively charged iodide anion.





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Fig. 1: Chemical structure of Triethylphenylammonium iodide.

Experimental Protocols



The synthesis of **triethylphenylammonium iodide** is typically achieved through the quaternization of an amine, a type of reaction known as the Menshutkin reaction. In this case, N,N-diethylaniline is reacted with ethyl iodide.

Materials:

- N,N-Diethylaniline
- · Ethyl iodide
- A suitable solvent (e.g., acetonitrile or ethanol)
- Diethyl ether (for precipitation/washing)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- · Heating mantle
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a round-bottom flask, dissolve N,N-diethylaniline in a minimal amount of the chosen solvent.
- Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of ethyl iodide to the solution.
- The reaction mixture is stirred at room temperature or gently heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- As the reaction proceeds, the quaternary ammonium salt product, being less soluble in the solvent, may begin to precipitate.



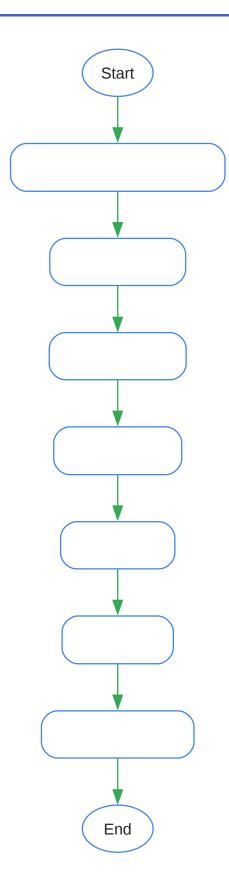




- Upon completion of the reaction, the mixture is cooled to room temperature, and the product is fully precipitated by the addition of a non-polar solvent like diethyl ether.
- The solid product is collected by vacuum filtration.
- The collected solid is washed with cold diethyl ether to remove any unreacted starting materials and solvent residues.
- The final product, triethylphenylammonium iodide, is dried under vacuum to yield a crystalline solid.

The synthesis process can be visualized as a straightforward workflow.





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Fig. 2: Experimental workflow for the synthesis of Triethylphenylammonium iodide.



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References

- 1. Phenyltriethylammonium iodide 97 1010-19-1 [sigmaaldrich.com]
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